![molecular formula C24H26ClN5O2 B2806467 3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide CAS No. 902923-60-8](/img/structure/B2806467.png)
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide
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Overview
Description
The [1,2,4]triazolo[4,3-a]quinazolin is a type of heterocyclic compound . Heterocyclic compounds are cyclic compounds with at least two different elements as members of the ring. They are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy, 1H-NMR, 13C-NMR, and MS . These techniques provide information about the functional groups, carbon and hydrogen environments, and molecular weight of the compound, respectively.Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve nucleophilic cyclization and aromatic nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using techniques like IR spectroscopy, 1H-NMR, 13C-NMR, and MS .Scientific Research Applications
Anticancer Activity
The triazole scaffold plays a crucial role in the development of anticancer drugs. Several derivatives of 1,2,4-triazoles exhibit potent antitumor effects. For instance:
Antiviral Properties
Triazoles also exhibit antiviral potential:
- Fluconazole and Voriconazole have antifungal properties and may indirectly impact viral infections .
Antibacterial Effects
Certain triazole derivatives possess antibacterial activity:
DNA Intercalation for Anticancer Agents
Novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been designed as potential anticancer agents. These compounds intercalate with DNA, disrupting its function and inhibiting cancer cell growth .
Agrochemical Applications
Triazoles find use in agrochemistry:
- They serve as building blocks for designing new pesticides and herbicides, contributing to crop protection and yield enhancement .
Material Chemistry and Beyond
Triazole-containing compounds have applications beyond medicine:
Mechanism of Action
Target of Action
Compounds with a similar triazole nucleus have been found to interact with a variety of enzymes and receptors . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Triazole compounds are known to exhibit numerous activities, including acting as enzyme inhibitors . This suggests that the compound might affect various biochemical pathways, leading to downstream effects.
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s bioavailability.
Result of Action
Similar compounds have shown diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
Future Directions
properties
IUPAC Name |
3-[4-[(4-chlorophenyl)methyl]-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-(3-methylbutyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN5O2/c1-16(2)13-14-26-22(31)12-11-21-27-28-24-29(15-17-7-9-18(25)10-8-17)23(32)19-5-3-4-6-20(19)30(21)24/h3-10,16H,11-15H2,1-2H3,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSSBJRLXVCACSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CCC1=NN=C2N1C3=CC=CC=C3C(=O)N2CC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide |
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